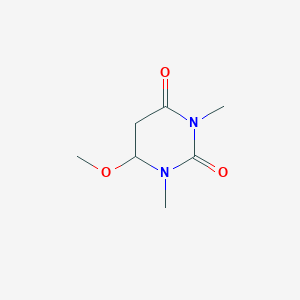
6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound It is characterized by a pyrimidine ring structure with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyacrylic acid with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 6-hydroxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-methoxy-1,3-dimethyl-2,4-dihydroxypyrimidine.
Substitution: Formation of 6-halogen-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione.
Scientific Research Applications
6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Similar structure but lacks the methoxy group.
6-Methyluracil: Similar structure but lacks the methoxy and one methyl group.
5-Methoxyuracil: Similar structure but has a methoxy group at a different position.
Uniqueness
6-Methoxy-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound for various applications.
Properties
CAS No. |
61755-91-7 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methoxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-8-5(10)4-6(12-3)9(2)7(8)11/h6H,4H2,1-3H3 |
InChI Key |
LDKZUYOUXBEIGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


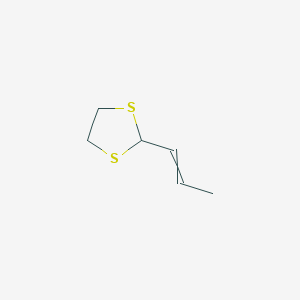
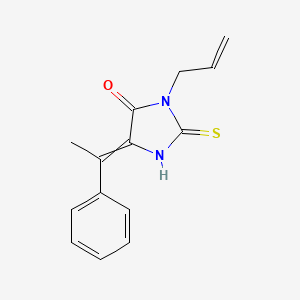
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane](/img/structure/B14564638.png)
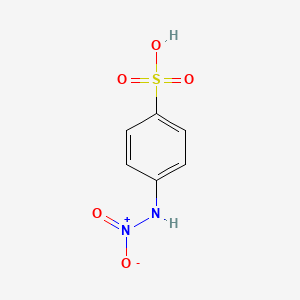
![2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol](/img/structure/B14564646.png)
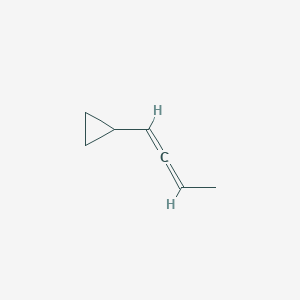
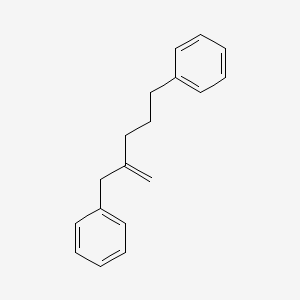
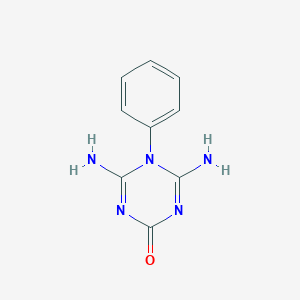
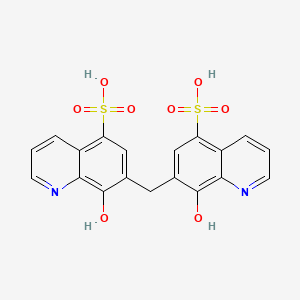
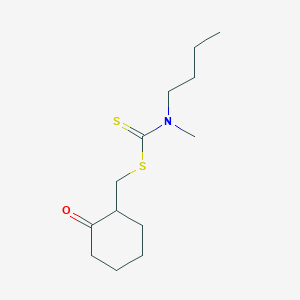
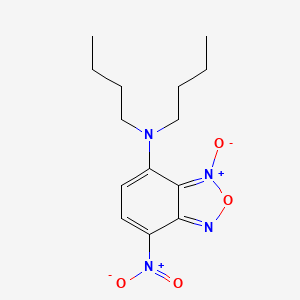
![[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane](/img/structure/B14564703.png)
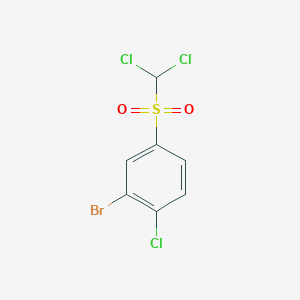
![1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14564715.png)
